![molecular formula C16H17NO3 B1438659 Ethyl 3-[(2-hydroxybenzyl)amino]benzoate CAS No. 1096937-37-9](/img/structure/B1438659.png)

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate

Descripción general

Descripción

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate, also known as ethyl vanillin, is an organic compound. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol .

Synthesis Analysis

The synthesis of esters like Ethyl 3-[(2-hydroxybenzyl)amino]benzoate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Esters can also be synthesized from trans-esterification reactions .

Molecular Structure Analysis

The InChI code for Ethyl 3-[(2-hydroxybenzyl)amino]benzoate is 1S/C16H17NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-10,17-18H,2,11H2,1H3 .

Chemical Reactions Analysis

Esters like Ethyl 3-[(2-hydroxybenzyl)amino]benzoate can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

Synthesis and Optical Properties of Schiff Base Compounds : Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivative compounds were synthesized and characterized using various spectroscopic methods. The compounds exhibited significant nonlinear optical properties, such as a high nonlinear refractive index and optical limiting capabilities, indicating their potential use in optical limiters and other optical applications (Abdullmajed et al., 2021).

Antibacterial Activity and Molecular Docking

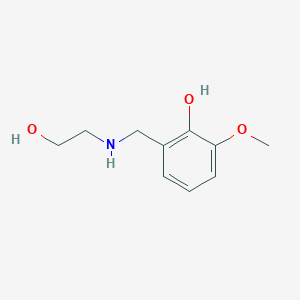

Antibacterial Activity and Molecular Docking of Benzoxazine Derivatives : Novel 2-chloro-[1,3] benzoxazine ring compounds derived from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria. The molecular docking studies suggested these compounds' potential as inhibitors of bacterial gyrase enzyme, further validating their antibacterial efficacy (Shakir et al., 2020).

Gastroprotective Activity

Gastroprotective Effects of ETHAB : Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino] benzoate (ETHAB) demonstrated gastroprotective effects in rats, attributed to its antioxidant activity and capability to increase gastric wall mucus, pH level, and superoxide dismutase activity. These properties, along with the reduction in gastric lesions and edema, make ETHAB a potential agent for gastric ulcer treatment (Halabi et al., 2014).

Carboxylation-Dehydroxylation of Phenolic Compounds

Carboxylation-Dehydroxylation by Methanogenic Consortium : A methanogenic consortium was found capable of carboxylating and dehydroxylating phenolic compounds, including transformation of 2-hydroxybenzyl alcohol to 2-hydroxybenzoic acid. This property highlights the potential applications of such consortia in the biotransformation of phenolic compounds (Bisaillon et al., 1993).

Fungicidal Activity

Inhibition of Aspergillus Growth and Aflatoxin Release : Compounds like ethyl benzoate were studied for their effectiveness in inhibiting the growth of Aspergillus flavus and A. parasiticus, as well as reducing the release of aflatoxins. This indicates the potential use of these compounds as fungicides to control and prevent fungal growth and toxin production (Chipley & Uraih, 1980).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 3-[(2-hydroxybenzyl)amino]benzoate is not mentioned in the search results, local anesthetics like this compound generally work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate has a signal word of “Warning” and is classified as a combustible liquid . It has hazard statements H302, H312, and H332 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

ethyl 3-[(2-hydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-5-8-14(10-12)17-11-13-6-3-4-9-15(13)18/h3-10,17-18H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFOUCOLCAQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-hydroxybenzyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)

![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

amine](/img/structure/B1438581.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)

![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)